REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O.[H][H]>O1CCCC1.[Ni]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered from the reaction
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Type
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CUSTOM
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Details
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the solution was evaporated under vacuum to a yellowish oil which
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Type
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CUSTOM
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Details
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crystallized
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Type
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CUSTOM
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Details
|
The solid was crushed
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Type
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FILTRATION
|
Details
|
filtered
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(OC2=C(C=CC=C2)N)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |